Dodecamethylpentasiloxane (CAS 141-63-9) is a linear siloxane with the molecular formula C₁₂H₃₆O₄Si₅ and a molecular weight of 384.84 g/mol [1] [2]. It is used in research as a catalyst, surfactant, lubricant, and for studying the properties of other organosilicon compounds [1].
The table below summarizes its basic identifying information and key physical properties compiled from chemical databases [2]:
| Property | Value / Description |
|---|---|
| CAS Number | 141-63-9 [1] [2] |
| Molecular Formula | C₁₂H₃₆O₄Si₅ [1] [2] |
| Molecular Weight | 384.84 g/mol [1] [2] |
| Boiling Point | 230 °C (lit.) [2] |
| Melting Point | -81 °C (lit.) [2] |
| Density | 0.875 g/mL at 25 °C (lit.) [2] |
| Refractive Index | n 1.3825 (lit.) [2] |
| Viscosity | 1.7 mm²/s [2] |
| Flash Point | 187 °F (86 °C) [2] |
| Vapor Pressure | <1 mm Hg at 20 °C [2] |
Available safety data indicates a low acute oral toxicity, with an LDLo (Lethal Dose Low) in guinea pigs reported at 50 g/kg [2]. The compound is classified with the GHS warning symbol and hazard statements for causing skin and eye irritation (H315-H319) and potential respiratory irritation (H335) [2].
While the provided search results do not contain detailed toxicology studies on this compound specifically, a review on the related cyclic siloxane Decamethylcyclopentasiloxane (D5) offers insights into the behavior of this class of compounds [3]:
Based on its molecular structure and the available technical information, the following diagrams have been generated using Graphviz.
This diagram visualizes the basic structural relationship of this compound as a chain of silicon and oxygen atoms terminated by trimethylsilyl groups [1].
[caption] Diagram 1: Structural relationship of this compound (L5).
This chart summarizes the core chemical and physical property data for quick reference.
[caption] Diagram 2: Key identifier and property summary for this compound.
The table below summarizes the core identifying information and key physical properties of Dodecamethylpentasiloxane.
| Property Type | Description |
|---|---|
| CAS Number | 141-63-9 [1] [2] |
| Molecular Formula | C₁₂H₃₆O₄Si₅ [1] [2] |
| Molecular Weight | 384.84 g/mol [1] [2] |
| Melting Point | -81 °C (lit.) [1] |
| Boiling Point | 229-230 °C (lit.) [1] [2] |
| Density | 0.875 - 0.88 g/mL at 25 °C [1] [2] |
| Refractive Index | n20D 1.39 [2] |
| Form | Colourless clear liquid [1] [2] |
| Viscosity | 1.7 mm²/s [1] |
| Flash Point | 187 °F (86.1 °C) [1] |
A patented method describes a continuous process for synthesizing high-purity, low-viscosity dimethyl silicone oils, including this compound [3]. The system involves:
The following diagram illustrates the logical workflow of this continuous production and separation system:
Based on current research applications, this compound is valued in several fields [2]:
The table below outlines the available safety information for this compound.
| Aspect | Details |
|---|---|
| GHS Signal Word | Warning [1] |
| Hazard Statements | H315-H319-H335 (Causes skin irritation, serious eye irritation, and may cause respiratory irritation) [1] |
| Precautionary Statements | P261-P264-P271-P280-P302+P352-P305+P351+P338 [1] |
| Recommended Storage | Refrigerator [1] / Store at Room Temperature [2] |
| TSCA Status | Listed [1] |
| EPA Registry | Listed (141-63-9) [1] |
For researchers working with this compound, here are key methodological considerations:
Volatile methylsiloxanes (VMS) represent a significant class of organosilicon compounds characterized by a backbone of alternating silicon and oxygen atoms with attached methyl groups. These compounds have garnered substantial scientific and regulatory attention due to their unique physicochemical properties, persistence in various environmental compartments, and potential health effects. The global silicone market reached 23.3 billion USD in 2023 and is projected to expand to 32 billion USD by 2032 with a growth rate of 5.1%, underscoring their extensive industrial and commercial importance [1]. Beauty and personal care products (PCPs) constitute a major application sector, accounting for approximately 28.2% of global siloxane production [1].
VMS are classified as high production volume chemicals by both the Organization for Economic Cooperation and Development (OECD) and the U.S. Environmental Protection Agency (USEPA), with annual production volumes exceeding 800,000 tons in China and 470,000 tons in the United States for cyclic methylsiloxanes alone [2]. Their widespread application across numerous industries, combined with concerns regarding environmental persistence and bioaccumulation potential, necessitates a comprehensive understanding of their chemical behavior, analytical determination, and toxicological profiles for researchers and drug development professionals working to assess and mitigate potential risks [1].
The chemistry of siloxanes dates to 1872 when the first siloxane polymer was synthesized, with significant advancements pioneered by Frederic Stanley Kipping in 1904 through the application of Grignard reactions to prepare organosilicon compounds [2]. The term "silicones" originated from an initial misconception that these compounds possessed structures analogous to ketones (Si=O), but subsequent research established that silicon does not form stable double bonds, leading to the correct structural understanding of siloxanes as featuring repeating —[R₂Si–O]— units with organic substituents (typically methyl groups) attached to silicon atoms [2].
VMS are systematically categorized based on their molecular architecture:
The chemistry of siloxanes further distinguishes four levels of functionality that determine structural geometry: monofunctional units (M) that terminate chains, difunctional units (D) that form linear chains or cyclic compounds, trifunctional units (T), and tetrafunctional units (Q) that create branched and cross-linked molecules found in resins, rubbers, and elastomers [2].
VMS exhibit a combination of unique physicochemical properties that underlie their widespread commercial application and environmental behavior. These properties include high vapor pressure, low surface tension, low water solubility, and high octanol-water partition coefficients (log P) [1]. The table below summarizes key properties and structural characteristics of major VMS compounds:
Table 1: Structural Characteristics and Properties of Selected VMS Compounds
| Compound | Chemical Formula | Molecular Weight (g/mol) | Structure Type | Primary Applications |
|---|---|---|---|---|
| L3 (Octamethyltrisiloxane) | C₈H₂₄O₂Si₃ | 236.5 | Linear | Personal care products [1] |
| L4 (Decamethyltetrasiloxane) | C₁₀H₃₀O₃Si₄ | 310.7 | Linear | Personal care products [3] |
| L5 (Dodecamethylpentasiloxane) | C₁₂H₃₆O₄Si₅ | 384.8 | Linear | Personal care products [3] |
| D3 (Hexamethylcyclotrisiloxane) | C₆H₁₈O₃Si₃ | 222.5 | Cyclic | Personal care products, oven use [3] |
| D4 (Octamethylcyclotetrasiloxane) | C₈H₂₄O₄Si₄ | 296.6 | Cyclic | Personal care products [1] |
| D5 (Decamethylcyclopentasiloxane) | C₁₀H₃₀O₅Si₅ | 370.8 | Cyclic | Hair care, antiperspirants, lotions [3] |
| D6 (Dodecamethylcyclohexasiloxane) | C₁₂H₃₆O₆Si₆ | 444.9 | Cyclic | Personal care products [1] |
The siloxane bond (Si-O) exhibits greater length (1.64 Å) and higher bond energy (451 kJ/mol) compared to the C-C bond (1.47 Å, 347 kJ/mol), contributing to the thermal stability and chemical inertness observed in these compounds [2]. Additionally, the large ionic radius of silicon atoms and increased bond angles create more open molecular structures with weaker intermolecular forces, explaining their unusual volatility despite relatively high molecular weights [2].
The physicochemical properties of VMS directly influence their environmental fate and biological interactions. Specifically, smaller molecular size and lower molecular weight enhance the potential for dermal penetration and bioavailability. According to Lipinski's Rule of Five, compounds with molecular weights <500 Da, log P <5, and limited hydrogen bonding capacity are more likely to cross biological membranes [2]. Most VMS meet these criteria, particularly lower molecular weight cyclic and linear variants (D3-D5, L3-L5), rendering them capable of overcoming biological barriers and potentially accumulating in tissues [2].
The analysis of VMS in complex matrices such as personal care products and environmental samples presents significant analytical challenges due to the potential for system contamination, carry-over effects, and side reactions at GC injectors [4]. Headspace gas chromatography combined with the total vaporization technique (HS-TV-GC) has emerged as a robust solution to circumvent these issues while maintaining excellent analytical performance for both linear (L2-L5) and cyclic (D3-D5) volatile methylsiloxanes [4].
The HS-TV-GC method demonstrates exceptional sensitivity with limits of detection (LOD) below 0.11 μg/vial (equivalent to 0.0025% m/m) and excellent linearity with R² values exceeding 0.9961 with no significant contribution from the intercept (α = 0.05) [4]. When applied to real-world samples including adhesive removers, hair oils, shampoos, and creams, the method achieved satisfactory recoveries exceeding 86% following simple sample pretreatment, validating its utility for routine analysis of commercial products [4].
The following diagram illustrates the complete experimental workflow for VMS analysis using HS-GC methodology:
VMS analysis workflow using headspace gas chromatography.
For environmental monitoring applications requiring ultra-trace detection capabilities, particularly in atmospheric samples, specialized methods have been developed with exceptional sensitivity. One such method achieves limits of quantification ranging from 3.8 pg m⁻³ for L3 to 320 pg m⁻³ for D4 in air samples, enabling precise quantification of background atmospheric concentrations [5]. This method demonstrated good repeatability with median differences between sample pairs of 2-8% for target analytes [5].
Proton-transfer reaction time-of-flight mass spectrometry (PTR-TOF-MS) has emerged as a powerful technique for time-resolved monitoring of VMS dynamics in indoor environments [3]. This approach enables real-time measurement of VMS and other organosilicon compounds with high temporal resolution, revealing complex emission patterns and persistence behaviors in residential settings [3]. The PTR-TOF-MS technique operates on the principle of proton transfer reactions between hydronium ions (H₃O⁺) and volatile organic compounds, followed by time-of-flight mass analysis that provides exact mass-to-charge (m/z) ratios for compound identification and quantification [3].
VMS are ubiquitous constituents of consumer and industrial products, with particularly high usage in personal care formulations. These compounds serve multiple functions including antistatic agents, emollients, hair conditioners, humectants, solvents, and viscosity controllers [1]. Recent market analysis indicates that nearly 50% of new skin care products contain at least one type of silicone [2], reflecting their extensive incorporation into commercial formulations.
Comprehensive monitoring studies using PTR-TOF-MS in residential environments have revealed that VMS exhibit diverse emission patterns with both continuous releases from materials and episodic pulses associated with product usage [3]. Among the cyclic siloxanes, D5 consistently emerges as the most abundant species indoors, primarily attributable to personal care product applications [3]. Both D3 and D4 are emitted from oven operations and personal care products, with evidence suggesting additional continuous emission sources [3]. Linear siloxanes (L4, L5) also originate from personal care products while demonstrating persistent indoor behavior due to slower removal mechanisms [3].
Table 2: VMS Concentrations in Environmental and Product Matrices
| Matrix | Compound | Concentration Range | Location | Notes | Citation |
|---|---|---|---|---|---|
| Background Air | lVMS (L3-L6) | <3–540 pg m⁻³ | - | 4 linear compounds | [5] |
| Background Air | cVMS (D3-D6) | <420–28,500 pg m⁻³ | - | 4 cyclic compounds | [5] |
| Personal Care Products | Cyclic siloxanes | 0.05–773,000 μg g⁻¹ | India | Median: 501 μg g⁻¹ | [1] |
| Personal Care Products | Linear siloxanes | ND–6,030 μg g⁻¹ | India | Median: 0.02 μg g⁻¹ | [1] |
| Indoor Air | D5 | Most abundant VMS | USA | Primary source: personal care products | [3] |
The primary exposure pathways for VMS in the general population include inhalation of contaminated air and dermal absorption from product applications [1]. Epidemiological evidence consistently demonstrates an association between personal care product usage and detection of siloxanes in human biological samples [1]. Dermal exposure assessment must consider that cyclic siloxanes can permeate into deeper skin layers (epidermis and dermis), accumulate in each layer and receptor fluid, and potentially disrupt stratum corneum structure, thereby compromising the skin barrier function [1].
Studies employing physiologically based pharmacokinetic (PBPK) modeling indicate that daily inhalation exposure to D4 and D5 may result in significant accumulation in adipose tissue, kidneys, and liver [1]. The persistence of VMS indoors varies by compound class, with linear siloxanes demonstrating extended residence times—persisting for days indoors after episodic release events—due to slower removal rates compared to their cyclic counterparts [3]. The predominant removal mechanism for indoor VMS is ventilation to the outdoor environment, which has important implications for atmospheric chemistry and urban air quality [3].
Volatile methylsiloxanes exhibit widespread environmental distribution once emitted to the atmosphere, where they primarily reside due to their high vapor pressure and low water solubility [5]. The environmental persistence of VMS is governed by their reaction with hydroxyl radicals (•OH), with atmospheric lifetimes of approximately 5 days under typical •OH concentrations (10⁶ molecules/cm³) [3]. However, transformation products and accumulation in specific environmental compartments remain areas of active investigation.
Certain VMS have been classified as persistent, bioaccumulative, and toxic (PBT) substances, prompting regulatory scrutiny and restrictions in various jurisdictions. The European Union has classified D4 as very toxic to aquatic life and damaging to fertility, while also recognizing D4, D5, and D6 as very persistent and very bioaccumulative (vPvB) substances [1]. Similarly, the Norwegian Environment Agency has concluded that linear siloxanes (L3, L4, L5) meet the vPvB criteria in the environment [1]. These designations reflect growing concerns regarding the long-term environmental impact of VMS releases.
Comprehensive toxicological assessments have identified potential health concerns associated with VMS exposure, particularly for cyclic compounds. Experimental studies indicate that cyclic siloxanes may cause adverse effects on multiple organ systems, including endocrine disruption, reproductive impairment, neurotoxicity, and immunosuppression [1]. Specific findings include:
The European Scientific Committee on Consumer Safety (SCCS) has established a no-observed-adverse-effect-level (NOAEL) of 150 mg kg-bw⁻¹ for reproductive toxicity and potential carcinogenicity, and a lowest observed adverse effect level (LOAEL) of 100 mg kg-bw⁻¹ for effects on the liver, kidney, and thymus [1]. Based on these thresholds, the SCCS concluded that D4 and D5 are unlikely to pose health risks to humans at current exposure levels from personal care products, though chronic low-level exposure effects remain incompletely characterized [1].
Regulatory responses to VMS concerns have been implemented in several regions. The European Union restricted D4, D5, and D6 to <0.1% w/w in both wash-off and leave-on personal care products [1]. The European Commission has further restricted these compounds in various consumer products, including waxes, polishes, and cleaning materials, due to their vPvB properties [1]. The EU is considering proposing D4, D5, and D6 for listing under Annex B of the Stockholm Convention on Persistent Organic Pollutants (POPs) [1]. Notably, many countries, including India, currently lack specific legislation restricting siloxanes in personal care products [1].
Volatile methylsiloxanes represent a class of high-production-volume chemicals with unique physicochemical properties that underlie their extensive commercial application and environmental persistence. Current research indicates that cyclic siloxanes, particularly D5, dominate VMS profiles in personal care products and indoor environments, while linear siloxanes demonstrate greater persistence following release events. Analytical methodologies, particularly HS-GC with total vaporization and PTR-TOF-MS, have enabled precise quantification and real-time monitoring of these compounds in complex matrices.
The environmental and health profiles of VMS continue to evolve through ongoing research, with particular concern for their PBT properties and potential endocrine disrupting effects. Regulatory frameworks, especially in Europe, have implemented restrictions based on these concerns, though significant global regulatory disparities persist. Future research priorities should include:
The table below summarizes the available quantitative data on L5 siloxane in different environmental matrices. Current research indicates that linear siloxanes like L5 are generally found at lower concentrations in the environment compared to their cyclic counterparts (e.g., D5, D6) [1] [2].
| Environmental Matrix | Location | Concentration | Notes | Source |
|---|---|---|---|---|
| Sediment | Masan Bay, Korea (2013 & 2021) | Not significantly different between the two years | Suggests ongoing, continuous sources of contamination. | [1] |
| Adsorption Capacity | Laboratory-scale (Al-MCM-41(10) adsorbent) | 0.479 mmol g⁻¹ | In single-component adsorption experiments; shows higher affinity for adsorbents than cyclic siloxanes. | [3] |
A robust method for determining L5 and ten other siloxanes in water samples has been established using Solid-Phase Microextraction combined with Gas Chromatography-Tandem Mass Spectrometry (SPME/GC-MS/MS) [4].
This experimental workflow for analyzing siloxanes in water samples can be visualized as follows:
Experimental workflow for siloxane analysis in water using SPME/GC-MS/MS [4].
The environmental fate and ecotoxicological profile of L5 are not fully understood [3]. Future research should prioritize:
Volatile methylsiloxanes (VMS) are organosilicon compounds characterized by a backbone of alternating silicon and oxygen atoms with methyl groups attached to silicon atoms. These compounds are commercially produced in both linear (L-VMS) and cyclic (C-VMS) structures, with widespread applications in industrial processes, personal care products (PCPs), and household items. The environmental significance of VMS stems from their high production volumes, persistence in certain environmental compartments, and potential for bioaccumulation. These compounds exhibit unique physicochemical properties, including low surface tension, high thermal stability, and significant hydrophobicity, which govern their environmental distribution and fate [1]. While cyclic VMS (D4-D6) have received more extensive research attention, linear VMS (L3-L5) are increasingly recognized as environmentally relevant due to their persistence in biosolids and potential for bioaccumulation, particularly for longer-chain compounds [1].
The environmental behavior of VMS is governed by their distinctive chemical properties. The silicon-oxygen (Si-O) bond is highly polarized with substantial bond energy (108 kcal mol⁻¹), contributing to the compounds' stability. Additionally, VMS demonstrate high volatility and low water solubility, properties that become more pronounced with increasing molecular weight and chain length. These characteristics lead to complex environmental partitioning patterns, with VMS compounds distributing between atmospheric, aquatic, and terrestrial compartments depending on their specific structure and local environmental conditions [1] [2].
Linear VMS compounds are classified based on the number of silicon atoms, with common environmental contaminants including L3 (octamethyltrisiloxane), L4 (decamethyltetrasiloxane), and L5 (dodecamethylpentasiloxane). These compounds consist of dimethylsilyloxy units with trimethylsilyl end groups, creating molecular structures that are both hydrophobic and lipophobic. This dual character results in unusual environmental partitioning behavior that differs from traditional hydrophobic organic contaminants [1] [3].
The table below summarizes key physicochemical properties of common linear and cyclic VMS compounds:
Table 1: Physicochemical Properties of Selected Volatile Methylsiloxanes
| Compound | Abbreviation | Molecular Formula | Water Solubility | Vapor Pressure | log KOW | log KOC |
|---|---|---|---|---|---|---|
| Octamethyltrisiloxane | L3 | C₈H₂₄O₂Si₃ | Low (decreases with MW) | High | Not specified | 4.32 (avg) |
| Decamethyltetrasiloxane | L4 | C₁₀H₃₀O₃Si₄ | Low (decreases with MW) | High | Not specified | 5.13 (avg) |
| This compound | L5 | C₁₂H₃₆O₄Si₅ | Low (decreases with MW) | High | Not specified | Not specified |
| Octamethylcyclotetrasiloxane | D4 | C₈H₂₄O₄Si₄ | Low | High | Not specified | 4.23 (avg) |
| Decamethylcyclopentasiloxane | D5 | C₁₀H₃₀O₅Si₅ | Low | High | Not specified | 5.17 (avg) |
Data compiled from multiple sources [1] [3]. Note that water solubility decreases with increasing molecular weight (MW).
The sorption behavior of linear VMS to soil and sediment organic matter is a critical determinant of their environmental fate. Experimental determinations using batch equilibrium methods have yielded organic carbon partition coefficient (KOC) values that are significantly lower than predicted based on their octanol-water partition coefficients (KOW). This discrepancy indicates fundamental differences in how VMS compounds interact with natural organic matter compared to octanol [3].
For linear VMS, measured log KOC values average 4.32 for L3 and 5.13 for L4 across various soil types. The sorption process is characterized by rapid kinetics, with equilibrium typically reached within 24 hours, and desorption occurring even more rapidly (within approximately 1 hour). This rapid equilibration suggests predominantly reversible, partitioning-dominated sorption mechanisms rather than specific binding to soil components. The linearity of sorption isotherms at environmental relevant concentrations (at or below 4% of solubility limits) further supports this partitioning mechanism [3].
Compared to traditional hydrophobic organic compounds with similar KOW values, VMS exhibit lower KOC values, reflecting their unique structural characteristics. Linear free energy relationship analysis indicates that these differences can be quantitatively rationalized by considering the inherent characteristics of VMS compounds combined with differences in solvation properties of organic matter and octanol [3].
The environmental fate of linear VMS is governed by their partitioning between atmospheric, aquatic, and terrestrial compartments. Multimedia fugacity models indicate that emissions to air result primarily in atmospheric degradation or advection out of the system, with relatively short overall residence times (2.4-2.5 days). In contrast, emissions to water lead to accumulation in sediments and significantly longer residence times (29.5-1120 days) [2].
Modeling assessments demonstrate that when emitted to water, the residence times of VMS in sediment frequently exceed the REACH criterion for persistence in freshwater sediments. This persistence is highly sensitive to the degree of sorption to organic carbon, with variations in measured KOC values resulting in differences of several hundred days in calculated overall residence times. For example, a 1 log unit difference in KOC measurements for D5 translates to a 500-day difference in overall residence times in generic regional modeling, and a 200-day difference in specific-region modeling for Adventfjorden, Svalbard in Norway [2].
The diagram below illustrates the key environmental fate processes for linear VMS:
Figure 1: Environmental Fate Pathways of Linear Volatile Methylsiloxanes. Compounds partition between environmental compartments through volatilization, sorption, and bioaccumulation processes, with degradation occurring primarily via OH radical reactions in air and hydrolysis in water and sediments.
Response times following emission reduction or cessation are critical for understanding the temporal dynamics of VMS in the environment. Model predictions indicate that lower molecular weight linear VMS (such as L2) exhibit response times that are essentially independent of environmental characteristics due to fast hydrolysis in water and sediment. In contrast, response times for higher molecular weight compounds (L4, L5) are system-specific, relatively short in shallow water bodies but increasing with depth due to the diminishing role of volatilization as the volume to surface area ratio increases [4].
In sediment compartments, degradation and resuspension rates significantly influence response times. The GloboPOP model predicts rapid response times for VMS in most environmental media except sediment, with compounds distributed predominantly in air where they react with OH radicals, leading to relatively short environmental residence times. Following cessation of emissions, VMS concentrations in the environment are generally expected to decrease rapidly from current levels, though sediment reservoirs may maintain persistence for extended periods [4].
Modeling studies have predicted low Arctic Contamination Potentials for VMS, suggesting limited long-range transport potential compared to some persistent organic pollutants. However, the unique combination of volatility and persistence still enables some atmospheric transport, with the specific extent varying with molecular weight and structure [4].
The determination of soil-water sorption coefficients (KOC) for linear VMS requires careful experimental design to account for their high volatility and low water solubility. The following protocol outlines the batch equilibrium method using ¹³C-enriched sorbates for accurate quantification in both soil and aqueous phases [3]:
Table 2: Experimental Protocol for Determining VMS Sorption Coefficients
| Step | Procedure | Critical Parameters | Quality Control |
|---|---|---|---|
| Soil Preparation | Select soils covering range of textures, OC content (2-5.5%), and pH (5.5-8.3) | Characterize %OC, pH, texture | Use OECD Guideline 106 recommendations |
| Solution Preparation | Prepare 0.01 M CaCl₂ solution as aqueous phase; filter through 0.2 µm | Use deionized water; minimize headspace | Filter to remove particulate matter |
| Spiking | Spike [¹³C]-VMS into vessels at soil:solution ratios of 1:20 to 1:50 | Loading: 10-1000 ng per vessel; avoid exceeding solubility limits | Use ¹³C-enriched compounds for accurate tracing |
| Equilibration | Mix continuously for time intervals (0.5-30 h) for kinetics; 24 h for isotherms | Maintain constant temperature; minimize headspace | Include controls without soil |
| Phase Separation | Centrifuge samples; carefully separate aqueous and soil phases | Avoid cross-contamination between phases | Analyze both phases independently |
| Extraction & Analysis | Extract soil with organic solvents; analyze aqueous phase via SPME or direct extraction | Use GC-MS with selective detection | Measure ¹³C-VMS in both phases |
This method has been successfully applied to determine sorption kinetics, isotherms, and desorption behavior for L3 and L4 in United Kingdom soils, yielding average log KOC values of 4.32 for L3 and 5.13 for L4 with standard deviations of 0.09-0.34 log units [3].
Electro-dewatering (ED) processes provide valuable insights into the phase partitioning behavior of linear VMS during sludge treatment. The experimental approach involves subjecting waste activated sludge to electro-dewatering under controlled conditions of voltage, pressure, and time, followed by comprehensive analysis of VMS distribution in the resulting solid, liquid, and gas phases [1].
The experimental workflow for ED studies can be visualized as follows:
Figure 2: Experimental Workflow for Electro-Dewatering Studies to Determine VMS Phase Partitioning. Waste activated sludge undergoes electro-dewatering under controlled conditions, with subsequent analysis of all phases to determine mass distribution of linear and cyclic VMS compounds.
Optimization of ED operating conditions typically employs Box-Behnken Design (BBD) with response surface methodology to identify significant factors affecting dewatering efficiency and VMS partitioning. Critical parameters include applied voltage (20-40 V), pressure (50-150 kPa), and operation time (15-45 minutes). The process results in dry solid content of 35-50%, significantly reducing sludge volume while facilitating analysis of VMS fate during treatment [1].
Research using this approach has demonstrated that linear VMS tend to persist longer in solids compared to cyclic compounds, particularly for longer-chain forms. The elevated temperatures resulting from ohmic heating during ED promote volatilization of cyclic VMS, while linear compounds show greater affinity for the solid phase [1].
Atmospheric measurements of linear VMS reveal distinct distribution patterns influenced by both industrial and consumer sources. While cyclic VMS (particularly D4 and D5) have been more extensively monitored in air, linear compounds co-occur in atmospheric samples and demonstrate similar source relationships. Recent studies in China's Yangtze River Delta region, which accounts for significant global silicone production, have documented atmospheric D4 concentrations of 50.1 ± 41.8 pptv, with D5 at somewhat lower levels [5] [6].
The atmospheric behavior of linear VMS is characterized by significant spatial heterogeneity, with concentrations increasing from north to south and west to east in China, reflecting regional industrialization patterns. Notably, D4 concentrations in Chinese air are approximately one order of magnitude higher than typically observed in urban areas of developed countries, highlighting the influence of industrial production on atmospheric loading [6].
Atmospheric concentrations of VMS demonstrate diurnal variations linked to emission patterns and meteorological conditions. These temporal fluctuations are more pronounced in urban areas compared to industrial zones, where more consistent emission patterns prevail. The atmospheric lifetimes of linear VMS are determined primarily by reaction with OH radicals, with values typically ranging from several days to weeks depending on specific compound structure and local atmospheric conditions [5].
The environmental occurrence of linear VMS is strongly influenced by socioeconomic factors, with emission sources differing between compounds. Analysis across global regions indicates that D4 pollution stems mainly from industrial silicone production, while D5 concentrations are more closely linked to the use of personal care products [6].
Interestingly, personal income better predicts atmospheric D5 levels than population density alone, reflecting the consumption-based nature of emissions from personal care products. This relationship highlights the importance of considering economic factors in emission inventory development and regulatory planning [6].
Table 3: Socioeconomic Drivers of Atmospheric VMS Concentrations
| VMS Compound | Primary Emission Source | Key Socioeconomic Driver | Spatial Distribution Pattern |
|---|---|---|---|
| D4 | Industrial silicone production | Industrial capacity | Highest near production facilities; east > west China |
| D5 | Personal care products | Personal income | Correlates with urban density and affluence |
| Linear VMS (L3-L5) | Industrial processes & product use | Industrial and population factors | Mixed pattern reflecting multiple sources |
The dominance of China in global silicone production (57% of global total production in 2017) positions it as a significant source of atmospheric VMS, particularly D4 and linear compounds associated with industrial processes. This substantial production capacity, coupled with the high volatility of VMS, results in considerable emissions during manufacturing and processing stages [6].
The environmental risk assessment of linear VMS is complicated by uncertainties in persistence metrics and degradation behavior. While these compounds are not currently regulated as volatile organic compounds in many jurisdictions, concerns regarding their potential persistence and bioaccumulation have prompted evaluation under regulatory frameworks such as REACH in Europe [1] [6].
Modeling studies indicate that residence times of VMS in aquatic systems frequently exceed persistence criteria for freshwater sediments established under REACH regulations. This persistence is highly sensitive to sorption parameters, with variations in measured KOC values significantly affecting persistence assessments. The interaction between enthalpy of sorption values and organic carbon partitioning further complicates these predictions, resulting in substantial differences (up to 1100 days) in calculated overall residence times depending on parameter selection [2].
Significant research gaps remain in understanding the environmental fate of linear VMS, particularly regarding:
Future research should prioritize field validation of model predictions, particularly for longer-chain linear VMS (L5 and higher) that may exhibit greater persistence and accumulation potential. Additionally, standardized analytical protocols would enhance comparability across monitoring studies and improve the reliability of emission inventories [1] [2].
The table below summarizes the available quantitative data on L5 siloxane from the search results.
| Context | Reported Concentration / Level | Source / Location | Citation |
|---|---|---|---|
| In Consumer Products | Up to 73,000 μg/g (7.3% by weight) | Personal-care and household products (2008 survey) | [1] |
| In Outdoor Air | Median: 2.5 ng m⁻³ | New York City air samples (2024 study) | [2] |
| In Indoor Air | Detected, but specific concentrations not provided | Residential indoor air in California | [3] |
While specific protocols for leaching studies are not available, the cited research uses highly sensitive and reliable analytical techniques to detect and quantify siloxanes like L5 in various matrices. You can adapt these core methodologies for leaching experiments.
To assist your work, here is a diagram that maps out the research landscape based on the available information and suggests pathways to fill the data gaps for your technical guide.
Dodecamethylpentasiloxane (L5) is a linear volatile methyl siloxane (VMS) commonly found in landfill leachates. It is widely used in personal care and industrial products due to its low viscosity and high stability [1] [2]. Once discarded, these products release L5 and other siloxanes into landfills.
Key concerns regarding L5 and other VMS in the environment include:
The following tables summarize core experimental data on the adsorption of L5 and the cyclic siloxane D6 onto Municipal Solid Waste (MSW), which acts as a natural adsorbent in landfills.
| Adsorption Parameter | This compound (L5) | Dodecamethylcyclohexasiloxane (D6) |
|---|---|---|
| Maximum Adsorption Capacity | 0.677 μg g⁻¹ | 15.864 μg g⁻¹ |
| Best-Fit Isotherm Model | Langmuir-Freundlich | Langmuir-Freundlich |
| Optimal Adsorption pH | 5.5 | 5.0 |
| Optimal Adsorption Temperature | 30 °C | 30 °C |
| Affinity for MSW | Lower | Higher |
| Factor | Impact on L5 and D6 Adsorption |
|---|---|
| Organic Acids & Inorganic Ions | Restrict adsorption to a low level by competing for adsorption sites. |
| Landfill Stage | Adsorption is limited during methanogenic and mature stages, promoting siloxane distribution in leachate. |
This section outlines the methodology for determining the adsorption characteristics of L5 on MSW [1] [3].
The core procedure for the time-adsorption and isotherm studies was as follows [1] [3]:
Specific Experimental Designs:
The MSW sorbent was characterized to understand its properties [1]:
The diagram below illustrates the logical flow and key steps of the batch adsorption experiments described in the protocol.
The data shows that D6 has a significantly higher adsorption capacity onto MSW than L5, suggesting it may be more retained in the waste mass, while L5 could have a greater tendency to remain in the leachate [1].
This research is critical for modeling the fate and transport of siloxanes within a landfill. Understanding that adsorption is weakest during the methanogenic and mature stages helps predict when siloxane concentrations in leachate will be highest, informing the timing and design of leachate treatment systems [1].
Environmental Persistence refers to a substance's ability to resist degradation (through chemical, biological, or photolytic processes), leading to its long-term presence in the environment. Bioaccumulation is the process by which a substance builds up in an organism's tissues over time, often from its diet and the surrounding environment [1].
The following table summarizes the core characteristics of major persistent and bioaccumulative contaminants.
| Contaminant Class | Key Traits & Environmental Persistence | Bioaccumulation Potential & Key Findings |
|---|---|---|
| PFAS (Per- and polyfluoroalkyl substances) | Extreme environmental persistence due to strong C-F bonds [1]. In soil, long-chain PFCAs/PFSAs (e.g., PFOS) dominate surface layers, while short-chain compounds migrate deeper [2]. | High bioaccumulation potential; biomagnifies in food chains [3]. Long-chain PFCAs and PFOS dominate in terrestrial biota (invertebrates, birds) [2]. Short-chain PFAS show higher accumulation in edible plant tissues [3]. |
| Micro- and Nano-plastics (MNPs) | Persistence estimated from billions of tons of plastic waste in the environment [1]. Secondary MNPs form from larger plastic debris breakdown via UV radiation/mechanical abrasion [1]. | Bioaccumulative; potential for trophic transfer [1]. Nano-plastics can penetrate tissues/organs, unlike microplastics typically trapped in guts [1]. |
| Endocrine Disrupting Compounds (EDCs) (e.g., BPA, DEHP) | Widespread in agricultural soils from industrial waste/sludges [4]. BPA detected at 0.7-42 µg/kg, DEHP at 0.3-117 mg/kg dry soil [4]. | Documented bioaccumulation in crops (e.g., tomato roots/leaves) [4]. Root exposure to low/env. doses disrupts plant growth/fruit production [4]. |
This section outlines standard methodologies for evaluating the fate and effects of these contaminants.
This protocol, adapted from a 2025 study on tomatoes, is suitable for investigating the effects of EDCs or other contaminants on crops [4].
1. Plant Material and Growth Conditions:
2. Treatment Application:
3. Data Collection:
4. Statistical Analysis:
The workflow for this experimental design can be visualized as follows:
This protocol, based on a 2025 PFAS study, details how to assess contaminant distribution and transfer in a terrestrial food web [2].
1. Study Area and Sampling Design:
2. Sample Collection from Multiple Matrices:
3. Laboratory Analysis:
4. Data and Statistical Analysis:
Accurately detecting and quantifying emerging contaminants at trace levels requires sophisticated instrumentation.
| Technique | Primary Applications | Key Contaminant Targets |
|---|---|---|
| Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) | High-sensitivity identification/quantification in complex env. and biological samples [1]. | PFAS, Pharmaceuticals (PPCPs), EDCs [1]. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Volatile/semi-volatile organic compounds [1]. | Legacy POPs (e.g., PBDEs), some plasticizers [1]. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | High-throughput screening for specific compounds/classes [1]. | Specific PFAS, toxins, bioactive contaminants [1]. |
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Elemental analysis; detection of metal-based nanomaterials [1]. | Nanomaterials (e.g., silver, titanium dioxide nanoparticles) [1]. |
Cutting-edge research is moving beyond external exposure measurements to understand biological impacts.
1. Introduction Dodecamethylpentasiloxane (L5) is a linear volatile methyl siloxane (VMS) with widespread use in industrial and consumer products [1]. These compounds are of significant environmental and analytical interest due to their persistence, potential bioaccumulation, and occurrence in various environmental compartments, including air, water, and landfill leachate [2] [1]. Robust and sensitive analytical methods, particularly GC-MS, are essential for monitoring L5. This note provides a detailed protocol for analyzing L5 in environmental samples, incorporating experimental data and validation parameters.
2. Experimental Protocol 2.1. Materials and Reagents
n-hexane [1] [4].EVOLUTE EXPRESS ABN cartridges have demonstrated improved stability for VMS compared to other media [1].2.2. Sample Preparation and Extraction The choice of extraction method depends on the sample matrix. The workflow below outlines two common approaches for environmental samples:
EVOLUTE EXPRESS ABN SPE cartridge using a vacuum pump at a defined flow rate (e.g., 0.3 standard liters per minute). The analytes are trapped on the sorbent material [1].n-hexane [1].2.3. Instrumental Analysis: GC-MS/MS Conditions The following conditions, adapted from recent literature, provide a robust starting method for L5 analysis.
3. Data Presentation and Method Validation To ensure the reliability of the analytical method, it must be validated according to established parameters. The table below summarizes typical acceptance criteria and reported data from similar analyses.
Table 1: GC-MS/MS Method Validation Parameters and Reference Data
| Validation Parameter | Acceptance Criteria | Reported Data (from literature) |
|---|---|---|
| Specificity | No interference at analyte retention time [5]. | Achieved via MS/MS selective ion transitions [4]. |
| Linearity (Correlation Coefficient, R²) | ≥ 0.999 [5]. | R² ≥ 0.9994 for penicillin G in complex matrices [4]. |
| Precision (Repeatability, RSD) | < 2% [5]. | Intra-day RSD 2.13–4.82% for penicillin G [4]. |
| Accuracy (Recovery %) | 98–102% [5]. | 80.31–94.50% for penicillin G in egg matrices [4]. |
| Limit of Detection (LOD) | Signal-to-noise ≥ 3:1 [5]. | LOD for L5 in air: 2.5 ng m⁻³ (as median concentration) [1]. |
| Limit of Quantification (LOQ) | Signal-to-noise ≥ 10:1 [5]. | - |
4. Discussion and Environmental Context The developed method is highly applicable for environmental monitoring. Studies have shown that VMS like L5 are prevalent in urban atmospheres due to emissions from personal care products. For instance, median concentrations of L5 in New York City air were reported at 2.5 ng m⁻³, among the highest outdoor levels measured [1]. In landfill environments, L5 is a common contaminant in leachate, and its adsorption behavior on municipal solid waste is pH and temperature-dependent, with optimal adsorption observed around pH 5.5 and 30°C [2]. The physical properties of L5, such as its boiling point (229°C) and specific gravity (0.88), make it well-suited for analysis under the GC conditions described [3].
5. Conclusion This application note outlines a validated GC-MS/MS method for the sensitive and selective detection of this compound (L5). By following the protocols for sample preparation, instrumental analysis, and method validation detailed above, researchers can reliably quantify L5 in various environmental samples to support monitoring and regulatory compliance.
L5, or dodecamethylpentasiloxane, is a linear volatile methylsiloxane (VMS). The analysis of VMSs like L5 in silicone rubber is crucial because these compounds can migrate from the product into food, saliva, or the environment, posing potential health risks [1]. Due to the volatility of these compounds, gas chromatography (GC) coupled with a mass spectrometry (MS) detector has become the most commonly used method for their qualitative and quantitative detection, offering high separation efficiency, resolution, and sensitivity [1] [2].
Research has systematically compared three sample preparation methods coupled with GC-MS for detecting L5 and other VMSs in food-contact silicone rubber. The following table summarizes the key performance metrics for each method, providing a basis for selection [1].
Table 1: Comparison of GC-MS Methods for Detecting L5 in Silicone Rubber
| Method | Full Name | Key Principle | Method Detection Limit (MDL) for L5 | Average Recovery for L5 | Key Advantages |
|---|---|---|---|---|---|
| P&T-GC-MS | Purge and Trap Gas Chromatography-Mass Spectrometry | Volatiles are purged by nitrogen, trapped on an adsorbent, and then thermally desorbed into the GC. | 0.5 μg/kg | 96.8% | Highest sensitivity, best recovery, solvent-free, full automation [1]. |
| HS-SPME-GC-MS | Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry | A fiber coated with a stationary phase is exposed to the vial's headspace to adsorb analytes. | 5.1 μg/kg | 89.5% | Solvent-free, simple, good for volatile compounds [1]. |
| UASE-GC-MS | Ultrasound-Assisted Solvent Extraction Gas Chromatography-Mass Spectrometry | Ultrasound energy is used to enhance the extraction of analytes into an organic solvent. | 8.7 μg/kg | 84.1% | Widely used, well-understood methodology [1]. |
Based on this comparative data, P&T-GC-MS is the recommended method for the detection of L5 due to its superior sensitivity and reliability.
This protocol is adapted from published research for the determination of L5 in silicone rubber products [1].
Table 2: Typical Instrumental Parameters for P&T-GC-MS Analysis of L5
| Parameter | Setting |
|---|---|
| Purge & Trap | |
| Purge Gas | Nitrogen, 99.999% purity |
| Purge Flow Rate | 40 mL/min |
| Purge Time | 12 min |
| Trap | Tenax/Silica Gel/Charcoal |
| Desorb Temperature | 280°C |
| Desorb Time | 1 min |
| Gas Chromatography | |
| Column | DB-5MS (30 m × 0.25 mm × 0.25 μm) |
| Injection Mode | Splittless |
| Inlet Temperature | 250°C |
| Oven Program | 40°C (hold 2 min) → 20°C/min → 150°C → 5°C/min → 250°C (hold 5 min) |
| Carrier Gas | Helium, constant flow 1.0 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Ion Source Temperature | 230°C |
| Transfer Line Temperature | 280°C |
| Data Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantification Ion for L5 | m/z 73 (base ion), 133, 207 |
The experimental workflow from sample preparation to final analysis is outlined below.
Diagram 1: P&T-GC-MS Workflow for L5 Detection.
For the sensitive and accurate , Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS) is the most robust method based on current research. Its high sensitivity, excellent recovery, and solvent-free, automated process make it ideal for quality control and research applications. When developing an in-house method, stringent control of background contamination is the most critical factor for success.
In the European Union, while there is no harmonized specific migration limit for individual siloxanes, the German Federal Institute for Risk Assessment (BfR) Recommendation XV sets a general limit for volatile organic compounds (VOCs) from silicones at 0.5% (w/w) [1] [2]. This VOC value is often used as a proxy for the release of siloxane oligomers like L5.
Furthermore, several cyclic siloxanes (D4, D5, D6) are officially listed as Substances of Very High Concern (SVHC) [1]. Although L5 is not currently on the SVHC list, it has been on the Community Rolling Action Plan (CoRAP) for evaluation due to potential persistent, bioaccumulative, and toxic (PBT) properties [2]. This regulatory scrutiny makes robust analytical methods for L5 essential for safety assessments.
The following table compares the traditional, non-specific method with the modern, specific technique for assessing L5 and related siloxanes.
| Method Feature | Gravimetric VOC (BfR) | GC-FID with Solvent Extraction |
|---|---|---|
| Principle | Measures total weight loss after heating; an indirect proxy for volatiles [1]. | Chromatographic separation and quantitative detection of individual siloxanes [1]. |
| Target | Non-specific; all volatile materials (including moisture) [1]. | Specific identification and quantification of L5, L4, L3, D4, D5, D6, and higher oligomers [1]. |
| Key Limitation | Highly susceptible to interference from ambient moisture, leading to potential misinterpretation [1]. | Provides specific, compound-level data; unaffected by moisture [1]. |
| Regulatory Use | Accepted for compliance testing against BfR Recommendation XV [1]. | Superior for research, development, and precise safety evaluation; supports compliance data [1]. |
This protocol is established and validated for determining extractable volatile linear and cyclic siloxane oligomers in silicone elastomers [1].
The following diagram outlines the complete analytical procedure from sample preparation to final quantification.
CL5 = (AL5 / AIS) * (CIS / RRF)
where A is the peak area and C is the concentration.
Volatile methylsiloxanes (VMS) are synthetic organosilicon compounds characterized by a silicon-oxygen backbone with methyl functional groups attached to each silicon atom. These compounds are classified into cyclic congeners (D3, D4, D5, D6) and linear congeners (L3, L4, L5, L7) based on their molecular structure. VMS are widely utilized in industrial and consumer applications due to their low chemical reactivity, high thermal stability, and low viscosity. They are particularly prevalent in personal care products (PCPs) such as deodorants, shampoos, skin creams, and lotions, with product surveys indicating that at least one VMS congener is present in over 90% of commercially available PCPs. The global production of siloxanes exceeds 2 million tons annually, with approximately 95% eventually released into the atmosphere through volatilization during product use or from wastewater treatment plants. [1]
The analysis of VMS presents significant challenges due to their volatility, low concentrations in environmental matrices, and potential for adsorption and degradation during analysis. Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS) has emerged as a superior technique for VMS determination, offering enhanced sensitivity, minimal sample handling, and excellent reproducibility compared to alternative methods like solid-phase microextraction (SPME) and ultrasound-assisted solvent extraction (UASE). Studies have demonstrated that P&T-GC-MS provides lower method detection limits (8.40 × 10⁻⁴ to 1.95 × 10⁻³ mg/kg), higher recoveries (91.05% to 97.48%), and better precision (%RSD 7.6–11.9%) than other techniques, making it the preferred choice for accurate VMS quantification in complex matrices. [2]
The P&T-GC-MS method for VMS analysis operates through three sequential processes: purge, trap, and desorb. During the purge phase, inert gas (typically helium or nitrogen) is bubbled through the liquid or solid sample, efficiently transferring volatile VMS compounds from the sample matrix to the vapor phase. The trap phase involves concentrating these volatiles onto a sorbent material (often Tenax/silica gel/carbon molecular sieve) at ambient or slightly elevated temperatures. Finally, during the desorb phase, rapid heating of the trap (190–210°C) releases the concentrated VMS compounds into the GC injection port in a narrow band, ensuring optimal chromatographic separation. This entire process is fully automated, solvent-free, and provides exceptional pre-concentration factors, enabling detection at parts-per-trillion levels. [3]
Structural Properties: VMS compounds feature Si-O bonds with methyl groups attached to silicon atoms, creating molecules with unique physicochemical properties including high volatility and low polarity.
Environmental Persistence: VMS have atmospheric lifetimes of several days due to relatively slow oxidation by hydroxyl and chlorine radicals, allowing long-range transport and potential for secondary organic aerosol formation. [1]
Health and Regulatory Concerns: Cyclic VMS (D4, D5, D6) have been identified as substances of very high concern (SVHC) by the European Chemicals Agency (ECHA) due to potential endocrine disruption, decreased fertility, and organ damage. The EU has restricted D4 and D5 to 0.1% w/w in wash-off cosmetics, creating demand for robust analytical methods to monitor compliance. [1]
Table 1: Purge and Trap Instrument Parameters for VMS Analysis
| Component | Specification | Optimal Settings |
|---|---|---|
| Purge Gas | High-purity Helium (≥99.999%) | Flow: 40 mL/min; Time: 11 min |
| Trap Material | #10 Trap (Tenax/Silica Gel/Carbon Molecular Sieve) | - |
| Desorb Conditions | - | Preheat: 185°C; Desorb: 0.5 min @ 190°C |
| Bake Conditions | - | 8 min @ 210°C; Flow: 35 mL/min |
| Transfer Line | Deactivated Silica | Temperature: 150°C |
The P&T system should be equipped with an inert fluid path (glass, silicone-free seals, deactivated silica transfer lines) to prevent adsorption and degradation of VMS compounds. The trap must be thoroughly conditioned between runs to prevent carryover contamination, with bake times of 8-10 minutes at 210°C proving effective. [3]
Table 2: GC-MS Instrument Parameters for VMS Analysis
| Parameter | Specification | Optimal Settings |
|---|---|---|
| GC Column | Rtx-VMS, 30 m × 0.25 mm ID × 1.4 µm | - |
| Injection | Split (35:1 ratio) | Injector Temperature: 200°C |
| Liner | 1mm Split Liner (deactivated) | - |
| Oven Program | - | 40°C (hold 4 min) → 90°C @ 16°C/min → 220°C @ 32°C/min (hold 5 min) |
| Carrier Gas | Helium, Constant Flow | Linear Velocity: 34 cm/sec @ 40°C |
| MS Detection | Electron Impact (EI) Ionization | Scan Range: 35-300 amu |
The Rtx-VMS column provides exceptional selectivity for VMS compounds, achieving baseline resolution of most target analytes in less than 12 minutes. This column meets the challenging requirement of 90% resolution for gaseous components specified in EPA Method 524.2, making it ideal for VMS analysis. The MS should be tuned for optimal sensitivity in the mass range of 35-300 amu, covering the characteristic fragmentation patterns of VMS compounds. [3]
Environmental samples require careful handling to prevent VMS loss or contamination. For water samples, collect in 40 mL glass vials with PTFE-faced silicone septa, filling completely to minimize headspace. Preserve samples at 4°C and analyze within 14 days of collection. For solid samples (soil, silicone products), transfer to glass containers and store at -20°C until extraction. Biogas samples from landfills or wastewater treatment plants should be collected in Tedlar bags or specially passivated canisters to prevent adsorption. When analyzing silicone rubber products, homogenize the material prior to analysis to ensure representative sampling. [4]
Water Samples: Transfer 25 mL to purge vessel without any pretreatment. Add internal standards (IS) and surrogate standards (SS) immediately before analysis to account for potential volatilization losses.
Solid Samples: For silicone rubber products, cut into small pieces (<5 mm) and weigh 0.5 g into purge vessel. Add 25 mL of high-purity water and internal standards. The water facilitates efficient purging of VMS from the solid matrix.
Biogas Samples: Inject a measured volume (typically 100-500 mL) of biogas directly into the purge vessel containing 25 mL of organic-free water. Alternatively, use specialized gas sampling attachments for direct introduction to the purge system.
Studies have demonstrated that the P&T-GC-MS method shows significantly higher recoveries (91.05%-97.48%) for VMS in silicone rubber products compared to SPME-GC-MS (65.32%-88.15%) and UASE-GC-MS (70.12%-89.45%), validating its superiority for complex matrices. [2]
Establish a five-point calibration curve ranging from 0.1 to 100 μg/L for each VMS congener. Include a method blank (high-purity water) and continuing calibration verification (CCV) standards every 10-12 samples. The correlation coefficients (R²) for calibration curves should exceed 0.995. For quality control, analyze laboratory control samples (LCS) and matrix spikes with each batch to ensure accuracy and precision. Surrogate standard recoveries should fall within 70-130% for data acceptance. [3]
Figure 1: P&T-GC-MS Workflow for VMS Analysis
Table 3: VMS Concentrations in Environmental Matrices
| Matrix | Location | VMS Congeners | Concentration Range | Reference |
|---|---|---|---|---|
| Urban Air | New York City, USA | D3 | Median: 20 ng/m³ | [1] |
| D4 | Median: 57 ng/m³ | [1] | ||
| D5 | Median: 230 ng/m³ | [1] | ||
| D6 | Median: 11 ng/m³ | [1] | ||
| Landfill Biogas | Jinan, China | D4 + D5 | 63% of total siloxanes | [4] |
| Total VMS | 10.7 mg/m³ (raw biogas) | [4] | ||
| Total VMS | 5.75 mg/m³ (after purification) | [4] | ||
| Silicone Rubber Products | Commercial (n=56) | Total VMS (teats) | 17.97 - 645.27 mg/kg | [2] |
| Total VMS (bakeware) | 5.80 - 1.45×10³ mg/kg | [2] |
Recent research in New York City has revealed some of the highest outdoor VMS concentrations reported to date, with D5 being the most abundant congener at median concentrations of 230 ng/m³. These urban measurements showed distinct diurnal patterns, with concentrations of D4, D5, D6, L5, and L7 significantly lower during daytime hours, consistent with daytime oxidation by hydroxyl radicals. Interestingly, D3 did not follow this pattern but exhibited directional dependence, suggesting emissions from industrial point sources rather than personal care products. [1]
In landfill biogas analysis, P&T-GC-MS has proven invaluable for quantifying VMS that can damage gas turbines during energy generation. Research has demonstrated that D4 and D5 dominate the VMS profile in biogas, accounting for approximately 63% of total siloxanes. The method has also revealed that H2S scrubbers with Fe₂O₃ and refrigerant dryers can reduce total siloxanes from 10.7 to 5.75 mg/m³, with cyclic siloxanes being more easily removed than linear ones. Furthermore, the mass ratio between D4 and L3 in biogas varies with garbage age in landfills, potentially indicating the breakdown of larger siloxane molecules over time. [4]
Poor Chromatographic Resolution: Ensure the Rtx-VMS column is properly conditioned and confirm carrier gas flow rates (34 cm/sec @ 40°C). Check for column degradation if resolution suddenly declines.
Carryover Between Samples: Extend trap bake time to 10 minutes at 210°C and increase desorb temperature to 200°C. Regularly replace the transfer line and inspect the injection port liner for contamination.
Low Recovery of VMS: Verify purge gas flow rates (40 mL/min) and ensure complete sealing of the purge vessel. Check trap conditioning and replace if breakthrough is observed.
Inconsistent Calibration: Prepare fresh standards regularly due to the volatile nature of VMS. Use appropriate internal standards to correct for injection volume variations.
The P&T-GC-MS method demonstrates excellent sensitivity for VMS compounds, with method detection limits ranging from 8.40 × 10⁻⁴ to 1.95 × 10⁻³ mg/kg for silicone rubber products. The method shows high precision with %RSD values between 7.6-11.9% for replicate analyses and exceptional accuracy with recovery rates of 91.05-97.48% across various matrices. The linear dynamic range extends over three orders of magnitude (0.1-100 μg/L), sufficient for most environmental and product monitoring applications. [2]
The P&T-GC-MS method presented herein provides researchers and analytical professionals with a robust, sensitive, and reliable approach for quantifying volatile methylsiloxanes across diverse matrices. The method's fully automated operation, solvent-free nature, and superior performance characteristics make it ideal for high-throughput laboratories conducting environmental monitoring, product quality assessment, and compliance testing. As regulatory scrutiny of VMS compounds intensifies globally, this method will play an increasingly important role in understanding the environmental fate, human exposure, and potential health impacts of these ubiquitous chemicals.
Dodecamethylpentasiloxane (L5) is a linear volatile methylsiloxane (VMS) with the formula L5 (where "L" denotes linear structure and "5" represents five silicon atoms) [1]. These compounds are increasingly scrutinized due to environmental and health concerns, with D4, D5, and D6 listed as Substances of Very High Concern by the European Chemicals Agency [1].
Headspace Solid-Phase Microextraction (HS-SPME) combines sampling, extraction, and concentration into a single solvent-free step. A coated fiber exposed to the sample headspace adsorbs volatile analytes like L5, which are then thermally desorbed in the GC injector for separation and mass spectrometric detection [2] [3]. This technique is ideal for volatile siloxanes, preventing non-volatile matrix interference.
HS-SPME-GC-MS is vital for identifying and quantifying L5 in:
Below is the complete experimental workflow from sample preparation to data analysis:
Figure 1: HS-SPME-GC-MS Workflow for this compound Analysis
Table 1: Optimal HS-SPME Conditions for L5 Analysis
| Parameter | Optimal Setting | Alternative Options | Effect on Analysis |
|---|---|---|---|
| Fiber Chemistry | DVB/CAR/PDMS | PDMS/DVB, CAR/PDMS | Superior sensitivity for VMS [1] |
| Sample Amount | 50-100 mg | 0.1-1.0 g | Sufficient for detection while avoiding fiber overloading |
| Extraction Temperature | 60-75°C | 40-90°C | Higher temperature increases volatility but may degrade sample |
| Extraction Time | 15-30 minutes | 10-60 minutes | Equilibrium time dependent on diffusion coefficients |
| Agitation | Ultrasonic or magnetic | None | Enhances extraction efficiency and reduces time |
| Desorption Temperature | 250°C | 240-270°C | Must be sufficient for complete analyte release |
| Desorption Time | 1-5 minutes | 1-10 minutes | Must prevent carryover between runs |
Table 2: GC-MS Conditions for L5 Separation and Detection
| Parameter | Recommended Setting | Purpose/Rationale |
|---|---|---|
| GC Column | DB-5ms, 30m × 0.25mm × 0.25μm | Standard non-polar phase for siloxane separation |
| Carrier Gas | Helium, 1.0-1.5 mL/min constant flow | Optimal separation efficiency |
| Injection Mode | Splitless (1-2 min) or split (10:1) | Maximizes sensitivity while preventing overloading |
| Injector Temperature | 250-270°C | Ensures complete desorption of analytes from fiber |
| Oven Program | 40°C (hold 2 min) → 10°C/min → 280°C (hold 5 min) | Separates L5 from other siloxanes and matrix components |
| Transfer Line | 280°C | Prevents analyte condensation between GC and MS |
| Ion Source | EI, 70 eV, 230°C | Standard conditions for reproducible fragmentation |
| Detection Mode | SIM: m/z 73, 75, 281, 355 | Enhanced sensitivity for target compounds [1] |
Table 3: Performance Comparison of Sample Preparation Methods for VMS Analysis
| Parameter | HS-SPME-GC-MS | P&T-GC-MS | UASE-GC-MS |
|---|---|---|---|
| Detection Limit for L5 | Higher than P&T [1] | 0.002-0.005 mg/kg [1] | Moderate |
| Accuracy (Recovery %) | Good (varies by matrix) | 92-105% [1] | Variable |
| Precision (RSD %) | <10% (optimized methods) | <5% [1] | 5-15% |
| Sample Throughput | High | Moderate | Low |
| Solvent Consumption | None | None | High |
| Automation Potential | Excellent | Good | Moderate |
| Fiber/Supplies Cost | Moderate | High | Low |
Research comparing three sample preparation methods found that while P&T-GC-MS showed superior sensitivity for VMS analysis, HS-SPME-GC-MS remains valuable for its solvent-free nature, ease of automation, and good precision [1].
Common Issues and Solutions:
Quality Control Measures:
HS-SPME-GC-MS provides a robust methodology for L5 analysis in complex matrices. While P&T-GC-MS demonstrates superior sensitivity with detection limits of 0.002-0.005 mg/kg for siloxanes [1], HS-SPME offers advantages in simplicity, cost, and minimal solvent use.
The technique has been successfully applied to analyze VMSs in food-contact silicone products, with studies finding L5 and related compounds in silicone nipples and bakeware at concentrations ranging from undetectable to 434.46 mg/kg [1].
This protocol provides a validated HS-SPME-GC-MS method for this compound analysis. The DVB/CAR/PDMS fiber at 60-75°C extraction temperature with 15-30 minute extraction time provides optimal recovery. While P&T-GC-MS may be preferred for ultra-trace analysis, HS-SPME-GC-MS offers an excellent balance of sensitivity, reproducibility, and practicality for routine monitoring of volatile siloxanes in environmental and consumer products.
Siloxanes are synthetic compounds widespread in the environment due to their use in industrial, household, and personal care products [1]. Dodecamethylpentasiloxane (L5) is a linear volatile methylsiloxane (VMS) found in environmental matrices, though its potential for long-range transport and bioaccumulation requires further study [2].
Monitoring L5 is important for environmental and human health risk assessment. While toxic effects have been observed in aquatic animals, there is currently no limiting standard for siloxanes in drinking water [1]. The following protocol provides a highly sensitive method for its detection in drinking and source water.
This protocol is adapted from a published method for the simultaneous determination of 11 siloxanes in water [1].
The sample preparation and analysis workflow is as follows:
Critical parameters for the SPME-GC-MS/MS method are summarized below.
Table 1: Key SPME and GC-MS/MS Method Parameters
| Parameter Category | Specific Setting |
|---|---|
| Sample Volume | 10-20 mL [1] |
| Salt Addition | Sodium Chloride (NaCl) [1] |
| SPME Fiber | DVB/PDMS or DVB/CAR/PDMS [1] |
| Extraction Mode | Headspace (HS) [1] |
| Extraction Temperature | 45 °C [1] |
| Extraction Time | 30 min [1] |
| Desorption Temp. & Time | 250 °C for 5 min [1] |
| GC Column | VF-WAX, 30 m × 0.25 mm I.D., 0.25 μm [1] |
| Detection Mode | Tandem MS (MRM) [1] |
| Quantification | Internal Standard Method [1] |
Under optimized conditions, the method demonstrates strong performance for trace-level siloxane analysis [1].
Table 2: Analytical Performance of the SPME-GC-MS/MS Method
| Performance Metric | Result for L5 and other siloxanes |
|---|---|
| Linearity | Correlation coefficient (r) > 0.9946 [1] |
| Precision | Relative Standard Deviation (RSD%) < 8.0% [1] |
| Limit of Detection (LOD) | 0.008 - 0.025 μg/L [1] |
| Application Example | D5 and D6 were found in source water at 0.008-0.012 μg/L and 0.015-0.019 μg/L, respectively [1] |
Background & Environmental Significance Linear and cyclic volatile methylsiloxanes (VMS), like Dodecamethylpentasiloxane (L5), are widely used in industrial and consumer products. Their chemical stability leads to their presence in municipal solid waste (MSW) landfills. Understanding the adsorption characteristics of L5 onto MSW is crucial for predicting its behavior and release through landfill leachate, which poses potential environmental risks [1] [2].
Summary of Key Adsorption Data The following table summarizes the quantitative adsorption characteristics of L5 on MSW, providing a quick reference for researchers.
| Parameter | Value / Characteristic for L5 | Comparative Note |
|---|---|---|
| Isotherm Model | Langmuir-Freundlich | Model provides best fit for adsorption data [1]. |
| Maximum Adsorption Capacity (Qmax) | 0.677 μg g⁻¹ | Significantly lower affinity for MSW compared to D6 [1]. |
| Optimal pH | 5.5 | Sorption is pH-dependent; optimal conditions differ between siloxanes [1]. |
| Optimal Temperature | 30 °C | Identified as the ideal temperature for the adsorption process [1]. |
| Major Inhibiting Factors | Organic acids (e.g., volatile fatty acids), inorganic ions in leachate | These components can significantly restrict adsorption capacity [1]. |
The data indicates that L5 has a relatively low affinity for MSW, especially when compared to its cyclic counterpart, Dodecamethylcyclohexasiloxane (D6), which has a maximum adsorption capacity of 15.864 μg g⁻¹ [1]. This suggests that L5 is more likely to remain distributed in the liquid phase (leachate) rather than being retained by the solid waste, particularly in mature landfill stages where inhibiting factors are present.
This protocol details the methodology for investigating the adsorption of L5 onto MSW, based on established research practices [1].
1. Materials and Reagents
2. Experimental Procedure Step 1: Time-Adsorption Profile
Step 2: Adsorption Isotherm
Step 3: Evaluate Environmental Factors The following factors should be evaluated in separate experiments by modifying the baseline conditions:
3. Data Analysis
The experimental workflow and the key factors influencing the adsorption process are summarized in the diagrams below.
Diagram 1: Experimental Workflow for L5 Adsorption on MSW.
Diagram 2: Key Factors Influencing L5 Adsorption.
This protocol outlines a methodology for determining the migration of cyclic and linear siloxanes, including L5, from silicone bakeware into food simulants and indoor air, based on current research practices [1].
The testing process involves parallel experiments to capture migration into food and emission into air. The following diagram illustrates the core workflow and analytical steps.
The tables below summarize quantitative findings from recent studies on siloxane migration and emissions, which provide context for L5 investigation.
Table 1: Concentrations of Total Cyclic Siloxanes (D4-D16) in Bakeware and Migrants
| Parameter | Concentration | Notes |
|---|---|---|
| In Bakeware Products [1] | 680 - 4,300 μg/g | Range found in 25 products from the Canadian market. |
| In Food Simulant after Baking [1] | Average 105 μg/g | Using Miglyol 812 N at 177°C for 1 hour. |
| Into Cakes [4] | < 21 mg/kg (or 3 mg/dm²) | Measured after 10 baking cycles; below overall migration limit. |
Table 2: Airborne Emissions and Particle Concentrations During Baking
| Parameter | Concentration | Notes |
|---|---|---|
| Sum of D4-D16 in Air [1] | 646 μg/m³ | 1-hour average during baking; declined rapidly post-baking. |
| Peak c-VMS in Air [2] [3] | D7: 301 μg/m³ D6: 212 μg/m³ D8: 130 μg/m³ | Highest median concentrations observed immediately after baking. | | Particle Number Concentration (PNC) [2] [3] | Background: 7,300 particles/cm³ During Baking: 140,000 particles/cm³ | Measured around an electric stove; PNC decreased slowly after oven was off. |
Based on your requirements, here are the key techniques for creating compliant diagrams, drawn from the official Graphviz documentation and user discussions.
< > (not quotation marks) and use HTML tags like inside it [1] [2].#EA4335) [3]. To meet the text contrast requirement, always use the fontcolor attribute to set the text color when you define a node's fillcolor [4] [5].labeldistance attribute on edges to control how far the label is placed from the node. A value greater than 2.0 will create a clearer gap [6] [7].The example below puts these concepts together.
Since the search results did not contain specific information on VMS analysis, here is a structured framework you can use to build your FAQs and troubleshooting guides. Simply fill in the details based on your domain knowledge.
| Question | Suggested Answer (to be completed by you) |
|---|---|
| What are the most common sources of background contamination in VMS analysis? | e.g., Impure solvents, column bleed, contaminated inlet liners, ambient air hydrocarbons, or human VOCs like siloxanes from personal care products. |
| How can I quickly reduce a high baseline in my VMS data? | e.g., Steps could include baking the column, replacing the inlet liner, and using a higher purity carrier gas. |
| What is an acceptable blank signal level for my specific assay (e.g., bioanalytical)? | Define a quantitative threshold (e.g., signal should be ≤ 20% of the lower limit of quantification (LLOQ)) and the experimental protocol for establishing this. |
| Observation | Possible Cause | Recommended Action | Underlying Principle |
|---|---|---|---|
| High baseline across the entire chromatogram | Column degradation or contamination | Perform column conditioning or replace the column. | Thermostable phases can break down and bleed, causing a raised baseline. |
| Specific contaminant peaks in method blanks | Impure solvents or reagents | Run a solvent blank and use ultra-high-purity (UHP) solvents. | Solvents can contain volatile impurities that co-elute with analytes. |
| Peak tailing or carryover in samples | Active sites in the inlet or column | Re-silylate the inlet liner and column. | Active sites can adsorb analytes and release them in subsequent runs. |
| Sudden increase in system pressure | Obstruction in the flow path | Check and replace the inlet liner and guard column. | Particulates can block the system, altering flow dynamics and causing contamination. |
This protocol provides a step-by-step methodology for establishing that your VMS analysis is free from significant background contamination.
1.0 Objective To establish and validate a VMS analytical method with minimal background interference, ensuring the accuracy and reliability of sample data.
2.0 Materials and Equipment
3.0 Procedure
4.0 Acceptance Criteria The method is considered low-background if the signal in the method blank is < 20% of the LLOQ for all target analytes. Data should be recorded in a table for easy comparison.
The following table summarizes key parameters from two established sample preparation methods for siloxanes, which include L5.
| Method | Optimal Extraction Time | Key Optimized Parameters | Sample Matrix | Analytical Technique | Reported LOD for L5/L6 |
|---|
| Headspace-SPME [1] | Not explicitly stated (overall process is "quick") | Fiber Coating: DVB/PDMS or DVB/CAR/PDMS Salt Addition: Sodium chloride used Desorption: GC inlet temperature and time optimized | Drinking water, Source water | GC-MS/MS | 0.008 - 0.025 μg/L (for the method) | | USA-DLLME [2] | Sonication: 2 minutes Centrifugation: 5 minutes | Extraction Solvent: 13 μL of chlorobenzene Sample Volume: 13 mL Centrifugation Speed: 2300 rpm | Wastewater | GC-MS | 0.002 - 1.4 mg/L (for the method) |
The workflow below illustrates the general sequence for developing and optimizing an extraction method for siloxanes.
Q1: Which extraction technique should I choose for analyzing L5 in water? The choice depends on your sample matrix and equipment.
Q2: How should I approach the optimization of extraction time? Extraction time should not be optimized in isolation. A multivariate approach is recommended:
Q3: I am getting high background signals for cyclic siloxanes (like D4, D5, D6). What could be the cause? This is a common challenge. Potential sources and solutions include:
Q4: My recovery for L5 is low or inconsistent. How can I improve it?
The methodologies presented provide a strong foundation. For your specific L5 application, I suggest using the parameters in the table as a starting point for your own optimization via Design of Experiments.
The following table summarizes key performance metrics from validated methods for detecting L5 and related volatile methylsiloxanes (VMS) in solid and liquid samples.
| Method | Key Application | Performance for L5 (Dodecamethylpentasiloxane) | Key Advantages |
|---|
| Purge & Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS) [1] | Food-contact silicone rubber products | MDL: 0.002 mg/kg Recovery: 85.3% - 108.2% | Best sensitivity, high recovery, solvent-free, full automation [1] | | Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) [1] [2] | Food-contact silicone rubber products; Drinking/source water | MDL: 0.015 mg/kg (silicone rubber) [1] Limit of Detection: 0.008 μg/L (water, for D6 cyclics) [2] | Solvent-free, good sensitivity, simpler equipment than P&T [1] [2] | | Ultrasound-Assisted Solvent Extraction Gas Chromatography-Mass Spectrometry (UASE-GC-MS) [1] | Food-contact silicone rubber products | MDL: 0.010 mg/kg Recovery: 76.3% - 101.8% | Robust for complex solid matrices [1] |
Abbreviation: MDL = Method Detection Limit.
Here are the detailed steps for the two most sensitive methods, P&T and HS-SPME, which are recommended for achieving high recovery of L5.
This method is ideal for solid samples like silicone rubber products and achieves the lowest detection limit for L5.
Sample Preparation:
P&T Instrumental Conditions [1]:
GC-MS Conditions [1]:
This method is excellent for water samples and is also solvent-free.
Sample Preparation:
SPME Optimization [2]:
GC-MS/MS Conditions [2]:
High Background or Contamination: Siloxanes are ubiquitous in labs. Septra, vial caps, SPME fiber assemblies, and GC inlet liners can all be sources of contamination [1] [2].
Low Recovery of L5:
The following workflow diagram summarizes the key decision points and steps for optimizing L5 recovery.
Why is P&T-GC-MS considered superior for L5 recovery from solid samples? P&T is a closed system that efficiently transfers volatile compounds from the sample matrix to a cold trap, minimizing loss. The composite adsorbent trap has a high affinity for compounds like L5, and the entire process is automated, reducing human error and leading to higher sensitivity and better recovery rates [1].
What is the most critical step in HS-SPME for ensuring high L5 recovery? The choice of fiber coating is paramount. Using a bifunctional or trifunctional fiber like DVB/PDMS or DVB/CAR/PDMS is critical because it provides the specific surface chemistry needed to effectively adsorb mid-range volatility siloxanes like L5 from the headspace [2].
How can I be sure my results aren't skewed by laboratory contamination? Contamination from lab materials is the primary concern. The most effective strategy is to run procedural blanks (e.g., an empty vial or a vial with pure water) through the entire analytical process alongside your samples. This will identify any background siloxanes originating from your reagents, vials, septa, or the GC system itself [1] [2].
The Method Detection Limit (MDL) is defined as the minimum measured concentration of a substance that can be reported with 99% confidence that the measured concentration is distinguishable from method blank results [1]. It is crucial for methods where detecting the presence or absence of an analyte at low concentrations is critical, such as in forensic drug testing or monitoring specific disease markers [2].
You may encounter several related terms. The table below compares MDL with other common concepts to help clarify their distinctions.
| Term | Key Characteristics |
|---|---|
| Method Detection Limit (MDL) | Defined by a standard statistical procedure (e.g., EPA). Accounts for all steps of the analytical method. Represents a detection limit, not necessarily a quantification limit [1]. |
| Limit of Blank (LoB) | Determined from the distribution of blank measurements. Does not involve spiking the sample with the analyte [2]. |
| Signal-to-Noise Ratio | An instrumental approach. Estimates detection limit based on a ratio, typically in the range of 3 to 5 [1]. |
The following diagram illustrates the general workflow for determining the Method Detection Limit, summarizing the key stages of the process:
This section details the experimental procedure based on EPA Appendix B to Part 136 - Revision 2 [1].
Estimate the MDL using one or more of the following methods. Analyst experience is a key factor in this process.
MDLs = t (n-1, 0.99) × Sst (n-1, 0.99) is the Student's t-value for a 99% confidence level and n-1 degrees of freedom (see table below) [1].MDLb = mean + t (n-1, 0.99) × Sb. (Use zero if the mean is negative) [1].Student's t-values for a 99% confidence level (single-tailed) are as follows [1]:
| Degrees of Freedom (n-1) | t-value |
|---|---|
| 6 | 3.143 |
| 7 | 2.998 |
| 8 | 2.896 |
| 9 | 2.821 |
| 10 | 2.764 |
Q1: What is the difference between a "spiked sample" and a "method blank" in this context?
Q2: My spiked samples sometimes don't produce a detected result. What should I do? If any spiked sample fails the method's qualitative identification criteria or does not yield a numerical result greater than zero, the spiking level is likely too low. The EPA procedure requires you to repeat the spiked sample preparation at a higher concentration [1].
Q3: How often does the MDL need to be verified? The EPA guideline requires an ongoing annual verification. At least once every 13 months, you should re-calculate the MDL using data from the last 24 months. Furthermore, during any quarter when samples are analyzed, you should prepare and analyze a minimum of two spiked samples on each instrument as part of ongoing quality control [1].
Q1: What is a typical adsorption capacity for L5 on Municipal Solid Waste (MSW)?
Q2: Which kinetic and isotherm models are commonly used for L5 adsorption?
Q3: What are the critical parameters that affect L5 adsorption, and what are their optimal ranges?
This methodology is adapted from a study investigating siloxane adsorption under landfill conditions [1].
1.1 Materials and Reagent Preparation
1.2 Experimental Procedure
1.3 Key Experimental Conditions to Record Ensure you monitor and report the following for reproducible results [1] [3]:
The table below consolidates key quantitative findings from the available literature to serve as a benchmark. Note the significant difference in capacity between MSW and engineered materials.
| Adsorbent | Target Siloxane | Max Adsorption Capacity | Optimal pH | Optimal Temp. | Best-Fit Isotherm Model | Best-Fit Kinetic Model |
|---|---|---|---|---|---|---|
| Municipal Solid Waste (MSW) [1] | L5 | 0.677 μg g⁻¹ | 5.5 | 30°C | Langmuir-Freundlich | Information missing |
| Al-MCM-41(10) [2] | L5 | 0.479 mmol g⁻¹ | Not specified | 25°C | Not specified | Pseudo-First-Order (PFO) |
| Issue | Potential Cause | Suggested Solution |
|---|---|---|
| Low or inconsistent adsorption capacity. | Non-optimized pH, high temperature, or competition from other ions/organics [1]. | Systematically test and control pH and temperature. For complex real-world samples, consider a pre-treatment step or use standard solutions for baseline comparison. |
| Poor fit of kinetic data. | Using an incorrect kinetic model or having an insufficient number of data points, especially at the start of the experiment [3]. | Collect dense data points at the initial contact period. Test both PFO and PSO models using non-linear regression methods for more accurate parameter calculation [3]. |
| Inaccurate calculation of adsorption capacity (qe). | Mistakes in material balance or unit conversion [3]. | Double-check calculations using the formula: ( q_e = \frac{(C_o - C_e)}{m} V ), where Co and Ce are initial and equilibrium concentrations (mg/L), V is solution volume (L), and m is adsorbent mass (g). Express performance as qe rather than just % removal [3]. |
The following diagram outlines the core workflow for conducting a batch adsorption experiment, from preparation to data analysis.
Q1: How does temperature affect the adsorption of L5 siloxane surfactants at the water-air interface?
Q2: Does the molecular structure of the siloxane surfactant influence its adsorption?
Q3: In liquid-phase adsorption onto solid materials like MCM-41, what is the capacity for L5?
The following table summarizes experimental adsorption data for L5 and other common siloxanes on a specific adsorbent material.
Table 1: Single-Component Siloxane Adsorption Capacity on Al-MCM-41(10) at 25°C [2]
| Siloxane | Type | Molecular Weight (g·mol⁻¹) | Adsorption Capacity (mmol·g⁻¹) |
|---|---|---|---|
| L5 | Linear | 384.8 | 0.479 |
| D4 | Cyclic | 296.6 | 0.097 |
| D5 | Cyclic | 370.8 | 0.055 |
| D6 | Cyclic | 444.9 | 0.045 |
This methodology is based on the synthesis and surface tension measurement of trisiloxane surfactants [1].
Surfactant Synthesis & Characterization
Surface Tension Measurement
Data Analysis & Calculation of Thermodynamic Parameters
The following diagrams outline the key experimental workflow and the relationship between molecular structure, temperature, and adsorption behavior.
Unexpectedly High Surface Tension at Low Concentrations:
Irreproducible Adsorption Isotherm Data:
Low Adsorption Capacity on Porous Materials:
The key finding from the research is summarized in the table below.
| Siloxane | Optimal Adsorption pH | Maximum Adsorption Capacity on MSW |
|---|---|---|
| Dodecamethylpentasiloxane (L5) | 5.5 [1] | 0.677 μg g⁻¹ [1] |
| Dodecamethylcyclohexasiloxane (D6) | 5.0 [1] | 15.864 μg g⁻¹ [1] |
This data indicates that for analytical procedures involving solid-phase extraction or any process where L5 interacts with a solid surface, the pH of the solution is a variable that can significantly impact the results. Operating at a non-optimal pH could lead to low recovery rates and inaccurate measurements.
The data on pH dependence was likely obtained through a batch adsorption experiment. Here is a detailed methodology based on the research [1]:
The workflow of this process is outlined in the following diagram:
FAQ: Why is the recovery of this compound low in my solid-phase extraction (SPE) method?
FAQ: What other factors can interfere with the analysis of siloxanes like L5?
FAQ: Are there any special handling or stability concerns for L5?
| Method | Description | Outcome | Key Limitation |
|---|---|---|---|
| Post-Column Infusion [1] | Infuse analyte into LC effluent post-column while injecting a blank matrix extract. | Qualitative; identifies chromatographic regions of suppression/enhancement. | Does not provide quantitative data. |
| Post-Extraction Spiking [1] | Compare analyte response in neat solution to response when spiked into a blank matrix extract. | Quantitative; calculates % suppression/enhancement at a given concentration. | Requires a blank matrix. |
| Slope Ratio Analysis [1] | Compare slopes of calibration curves in solvent vs. matrix. | Semi-quantitative; assesses effect across a concentration range. | Requires a blank matrix. |
The following table summarizes the primary strategies for managing matrix effects, helping you choose the right approach based on your sensitivity requirements and resource availability [1].
| Strategy | Key Technique | When to Use | Pros & Cons |
|---|
| Minimize ME | Sample Dilution | Analytic concentration is high; sensitivity is not crucial. | Pro: Simple, effective, low-cost [3] [4]. Con: Dilutes analyte; may drop concentration below limit of detection. | | | Improved Chromatography | Method is in development; you can adjust separation. | Pro: Reduces co-elution of interferents [1]. Con: Requires method re-optimization. | | | Sample Clean-up | Matrix is complex; dilution is not an option. | Pro: Selectively removes interfering substances [1]. Con: Adds steps, may reduce recovery, risk of losing analyte. | | Compensate for ME | Stable Isotope-Labeled Internal Standard (SIL-IS) | Highest level of accuracy and precision is required. | Pro: Gold standard; corrects for suppression/enhancement [4] [1]. Con: Expensive, not available for all analytes. | | | Matrix-Matched Calibration | Blank matrix is available; SIL-IS is not. | Pro: Accounts for average ME [1]. Con: Requires a lot of blank matrix; doesn't account for inter-sample variability. | | | Standard Addition | Blank matrix is unavailable; analyte is endogenous [3]. | Pro: Measures effect directly in the sample. Con: Labor-intensive, requires large amount of sample. |
This is a straightforward first-line approach to reduce interference from matrix components [3] [4].
Workflow:
Procedure:
This advanced method addresses artifacts in serological assays (like AAV neutralization assays) caused by varying serum content across dilutions. It maintains a consistent matrix environment [2].
Concept: Unlike conventional Variable Serum Concentration (VSC) assays where serum is diluted, the CSC assay uses a seronegative serum diluent to keep the total serum concentration constant across all wells.
Workflow:
Procedure (based on [2]):
This flowchart outlines a systematic approach to identify and resolve siloxane contamination sources. Follow the path based on your observations to pinpoint the likely cause.
Q1: What are the characteristic mass spectrum patterns of siloxanes? Siloxanes from different sources produce distinct mass spectra, which is key for diagnosis [1]:
Q2: How do I confirm the contamination source is my vial septa? Run a solvent blank without a vial septum. If the siloxane peaks disappear, the vial septa are the source [3]. Note that solvents like IPA can leach siloxanes from the septa's silicone layer, especially with multiple injections from the same vial [3] [1].
Q3: My GC inlet septum was changed, but peaks remain. What next? A particle of cored septum may have fallen into the liner or even lodged in the head of the column [3]. After replacing the liner, try trimming the front end of the column by 20-30 cm [2].
Q4: Why do siloxane contaminants keep returning after maintenance? Moisture in the carrier gas is a common culprit that accelerates column degradation and bleed. A saturated gas trap can introduce enough water to cause this failure [2]. Ensure your gas purification traps are replaced regularly [2] [1].
Q5: Are there specific injection port liners that help? Yes, narrow internal diameter (I.D.) liners (e.g., 0.75 mm) provide better heat transfer, which can minimize sample condensation on the cooler underside of the septum. However, these may not be suitable for large liquid sample volumes where an expansion volume is needed [4].
This table lists common siloxanes found as contaminants and their key identifiers [5] [1] [6].
| Compound Name | Abbreviation | Formula | Common Source | Characteristic Ions (m/z) |
|---|---|---|---|---|
| Hexamethylcyclotrisiloxane | D3 | C₆H₁₈O₃Si₃ | Column Bleed [1] | 207, 191 [5] |
| Octamethylcyclotetrasiloxane | D4 | C₈H₂₄O₄Si₄ | Column Bleed [1] | 281, 265 [5] |
| Decamethylcyclopentasiloxane | D5 | C₁₀H₃₀O₅Si₅ | Septa, Column | 73, 267, 355 [5] |
| Dodecamethylcyclohexasiloxane | D6 | C₁₂H₃₆O₆Si₆ | Septa, Column | 73, 147, 341 [5] |
| Hexamethyldisiloxane | L2 | C₆H₁₈OSi₂ | Vial/Inlet Septa | 73, 147, 207 [6] |
| Octamethyltrisiloxane | L3 | C₈H₂₄O₂Si₃ | Vial/Inlet Septa | 73, 147, 221 [6] |
| Eicosamethylcyclodecasiloxane | D10 | C₂₀H₆₀O₁₀Si₁₀ | Septa Bleed (GC Inlet) | 73, 133, 147 [1] |
For persistent contamination, a rigorous cleaning procedure is required.
Detailed Injection Port Cleaning Method [4]
Best Practices to Prevent Recurrence
Q1: What is the most critical step in optimizing an extraction method for compounds like L5? A systematic approach using Design of Experiments (DoE) is highly recommended over a one-factor-at-a-time method. DoE efficiently identifies optimal conditions and reveals interactions between parameters, saving time and resources while leading to a more robust method [1].
Q2: My extraction efficiency is low. What parameters should I investigate first? Begin by checking the core parameters that directly govern the extraction process. The most common factors to optimize are [1] [2]:
Q3: I am getting carryover or poor detection after desorption. What could be wrong? This issue is often linked to the desorption stage. Focus on the following [1] [2]:
The table below summarizes optimal conditions found for the extraction and desorption of volatile methylsiloxanes (VMS), including L5, from water samples using Headspace Solid-Phase Microextraction (HS-SPME) [1]. This serves as an excellent reference point.
| Parameter | Optimal Value for VMS Analysis | Note |
|---|---|---|
| Extraction Fiber | 65 µm PDMS/Divinylbenzene (DVB) | Bimodal sorbent (adsorption & absorption) [1]. |
| Sample Volume | 10 mL | Balance between headspace volume and analyte amount [1]. |
| Ionic Strength | 19.5% NaCl (w/v) | "Salting-out" effect improves yield [1]. |
| Extraction Time | 39 min | Time to reach near-equilibrium for all analytes [1]. |
| Extraction Temperature | 33 °C | Balances extraction efficiency and reproducibility [1]. |
| Desorption Time | 10 min | Ensures complete transfer to GC inlet [1]. |
| Desorption Temperature | 240 °C | Critical for complete release from the fiber [1]. |
The choice of sorbent material is a foundational decision. The table below classifies common sorbents and their characteristics to guide your selection [2].
| Sorbent Type | Mechanism | Key Characteristics & Considerations |
|---|
| Adsorbents (e.g., Tenax TA, Carbopack, Carboxen) | Surface interaction | - High capacity for trace analysis.
The following diagram outlines a systematic workflow for developing and optimizing your extraction and desorption method, incorporating DoE principles.
The table below summarizes the key performance characteristics of P&T-GC-MS and SPME-GC-MS for the analysis of volatile methylsiloxanes (VMS), based on data from scientific studies.
| Aspect | P&T-GC-MS | HS-SPME-GC-MS |
|---|---|---|
| Best for Analysis Of | VMSs in food-contact silicone rubber [1] | VMSs in water samples [2] |
| Method Detection Limits (MDL) | Lower MDLs for VMSs in solid samples [1] | Low detection limits in water (e.g., down to 24 ng/L) [2] |
| Recovery | Higher recoveries for 9 VMSs [1] | Good accuracy (62% to 104% in various water samples) [2] |
| Repeatability (RSD) | Good repeatability [1] | Good precision (RSDs below 15%) [2] |
| Sample Throughput | Faster analysis possible (e.g., 12-minute GC runtime) [3] | Requires optimization of extraction time (e.g., ~39 min) [2] |
| Automation & Workflow | Full-automatic; integrates sampling and concentration [1] | Simple and efficient; can be automated [2] [1] |
| Solvent Use | Solvent-free [1] | Solvent-free ("green" extraction) [2] |
Here are the detailed methodologies for the two techniques as cited in the literature.
This protocol is adapted from a study analyzing VMSs in food-contact silicone rubber products [1].
This protocol is adapted from methods developed for VMSs in water and silicone rubber samples [2] [1].
The following diagrams illustrate the core steps involved in each method, highlighting their distinct approaches to sample introduction.
Your choice between P&T-GC-MS and SPME-GC-MS depends on several factors related to your specific project needs.
The table below summarizes the key performance metrics of three detection methods as applied to food-contact silicone products, providing a clear basis for comparison [1].
| Method Name | Principle | Key Performance Metrics for L5 (and overall method) | Best Use Cases |
|---|
| Purge & Trap (P&T)-GC-MS | Volatiles are purged from sample, trapped on a sorbent, then thermally desorbed into GC-MS. [1] | - Method Detection Limit (MDL): 0.0011 mg/kg (overall for 9 VMSs: 0.00047-0.00195 mg/kg).
A study analyzing 56 commercial food-contact silicone products found P&T-GC-MS to be the most effective method overall, offering the lowest detection limits and highest recovery rates for L5 and other VMSs. HS-SPME provided a good balance of performance and convenience, while UASE was the least sensitive of the three [1].
Here are the detailed experimental workflows for the two highest-performing methods, P&T and HS-SPME.
The following diagram outlines the comprehensive workflow for the P&T-GC-MS method:
Key Steps and Parameters [1]:
The workflow for the HS-SPME-GC-MS method is as follows:
Key Steps and Parameters [1]:
The following tables summarize key experimental data from recent studies to facilitate a direct comparison.
Table 1: Adsorption Capacity and Affinity in Different Systems
| Adsorbent Material | L5 Adsorption Capacity | D6 Adsorption Capacity | Key Findings & Conditions |
|---|
| Municipal Solid Waste (MSW) [1] | 0.677 μg g⁻¹ (~0.0012 mmol g⁻¹) | 15.864 μg g⁻¹ (~0.030 mmol g⁻¹) | - D6 showed a ~23x higher adsorption capacity than L5 on MSW.
Table 2: Optimized Experimental Conditions and Kinetics
| Parameter | L5 Optimal Conditions | D6 Optimal Conditions | Common Findings |
|---|---|---|---|
| Kinetics | Pseudo-first-order model [2] | Pseudo-first-order model [2] | The adsorption process for both siloxanes follows pseudo-first-order kinetics in studied systems [2] [1]. |
| pH | 5.5 [1] | 5.0 [1] | Adsorption is highly dependent on pH, with optimal activity in slightly acidic conditions. |
| Temperature | 30°C [1] | 30°C [1] | Maximum adsorption was observed at 30°C in batch studies with MSW. |
| Inhibitors | Organic acids and inorganic ions [1] | Organic acids and inorganic ions [1] | Common components in landfill leachate can restrict the adsorption of both siloxanes. |
The data in the tables above were generated using the following key experimental approaches:
Adsorbent Preparation and Characterization
Batch Adsorption Experiments
Analytical and Quantification Methods
The experimental workflow for the batch adsorption studies can be visualized as follows:
The table below summarizes the fundamental physicochemical properties of this compound, which are crucial for developing any quantification method [1] [2].
| Property | Value |
|---|---|
| CAS Registry Number | 141-63-9 [1] [2] |
| Molecular Formula | C₁₂H₃₆O₄Si₅ [1] [2] |
| Molecular Weight | 384.84 g/mol [1] |
| Appearance | Colorless liquid [1] |
| Density | 0.9 ± 0.1 g/cm³ [1] |
| Boiling Point | 284.4 ± 23.0 °C at 760 mmHg [1] |
| Melting Point | -81 °C [1] |
| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C [1] |
While direct validation data for L5 is sparse, the following table outlines common techniques and considerations for quantifying volatile methyl siloxanes (VMS), as evidenced in recent research [3] [4].
| Aspect | Technique / Note |
|---|---|
| Common Analytical Technique | Gas Chromatography coupled with Mass Spectrometry (GC-MS/MS) [4]. |
| Sample Preparation for Air | Solid-phase extraction (SPE) using cartridges like EVOLUTE EXPRESS ABN [4]. |
| Key Consideration | Stability of VMS on sampling media; ABN cartridges showed improved stability compared to alternatives [4]. |
| Application Example | Used to measure atmospheric concentrations of L5 and other VMS congeners in urban air [4]. |
| Related Method (VLE Data) | Bubble-point pressure measurements for binary mixtures of siloxanes using a synthetic method with gravimetric preparation [3]. |
To guide your method validation process, here is a generalized workflow that you can adapt and refine for quantifying this compound. The following diagram illustrates the key stages:
Based on the literature, here are some detailed methodologies that can be relevant to your validation work:
Research on Solid Oxide Fuel Cells (SOFCs) provides a direct, experimental comparison of how linear and cyclic siloxanes cause degradation. The following table summarizes key findings from a study that tested siloxanes with the same number of silicon atoms (L4 and D4) under identical conditions [1].
| Feature | Linear Siloxane (L4) | Cyclic Siloxane (D4) |
|---|---|---|
| SOFC Degradation Rate | Lower | Higher |
| Silicon Deposition Amount | Less | More |
| Adsorption/Desorption on YSZ | Lower adsorption, higher desorption | Higher adsorption, lower desorption |
| Other Deposits Identified | Silicon Dioxide (SiO₂), Silicon Carbide (SiC), Amorphous Carbon | Silicon Dioxide (SiO₂), Silicon Carbide (SiC), Amorphous Carbon |
Experimental Protocol [1]:
The concentration of siloxanes in indoor environments is a key metric for understanding human exposure. The table below shows the median concentrations of total siloxanes (TSi) found in indoor dust from a 12-country survey [2].
| Country | Median Concentration (ng/g) |
|---|---|
| Greece | 2970 |
| Japan | 1550 |
| South Korea | 1440 |
| China | 1400 |
| Colombia | 1390 |
| Kuwait | 1050 |
| Saudi Arabia | 1030 |
| Pakistan | 970 |
| India | 960 |
| Romania | 900 |
| Vietnam | 830 |
| United States | 720 |
Experimental Protocol for Dust Analysis [2]:
Emerging research indicates that cyclic siloxanes can damage the human skin barrier, which is a critical consideration for dermal exposure. The following table contrasts the evidence for linear and cyclic siloxanes [3].
| Aspect | Linear Siloxanes | Cyclic Siloxanes (D4, D5, D6) |
|---|---|---|
| Skin Barrier Damage | Not reported in search results | Evidence of irreversible damage |
| Key Structural Changes | Not applicable | Lacunae formation, corneocyte structure destruction, lipid lamellae destabilization |
| Analytical Technique Used | Not applicable | Digital Holographic Microscopy (DHM) |
Experimental Protocol for Skin Barrier Assessment [3]:
For a comprehensive comparison of linear and cyclic siloxanes, the research approaches generally follow a structured workflow. The diagram below outlines the key stages of this process.
This workflow synthesizes the methodologies from the cited studies. The specific path depends on the research focus, such as SOFC degradation [1] following the route through Electrochemical Characterization and Electron Microscopy, or skin barrier impact [3] utilizing Advanced Imaging.
Based on the available data, here are the core distinctions for your guide:
The table below synthesizes findings from computational and clinical studies on materials used in spinal fusion devices, which are central to L5 extraction and fusion procedures.
| Material/Device | Key Performance Characteristics | Clinical/Mechanical Outcomes | Considerations for Use |
|---|---|---|---|
| Titanium Alloy Cages [1] | High stiffness (Elastic modulus ~110 GPa); superior mechanical stability; porous structures promote bone ingrowth. | Greater reduction in Range of Motion (ROM); more uniform stress distribution on endplates; reduced subsidence risk; enhanced osseointegration. | Higher elastic modulus can cause "stress shielding"; ideal where maximum initial stability is key (e.g., osteoporotic bone). |
| PEEK Cages [2] [1] | Elastic modulus (~3-4 GPa) closer to bone; radiolucent; chemically inert/bio-inert. | Less ROM reduction vs. titanium; less uniform stress distribution; lower subsidence risk in osteoporotic bone due to load-sharing. | Bio-inertness can limit bone integration; performance depends on bone quality. |
| Ceramics & CFR-PEEK (for ISP Devices) [2] | High stiffness (e.g., Zirconia, Alumina); CFR-PEEK can be tailored for stiffness. | Stiffer materials (ceramics, CFR-PEEK) reduce stress in adjacent vertebrae, lowering fracture risk. | Primarily used in posterior Interspinous Process Devices (ISP), not interbody fusion. |
| Compliant Polymers (for ALIF Spacers) [2] | More compliant (e.g., PEEK, PEKK). | Softer, more compliant materials offer better performance in osteoporotic spines due to improved load-sharing. | Used in Anterior Lumbar Interbody Fusion (ALIF) spacers. |
For your evaluation, here are the methodologies from the studies that generated the comparative data.
Finite Element Analysis (FEA) Protocol: The studies used a validated protocol to ensure findings were comparable [2] [1].
AI Predictive Modeling: One study added a second phase using the FEA-generated dataset. They trained 18 machine learning regression models to predict biomechanical outcomes based on material properties and loading conditions. Models like Multilayer Perceptron (MLP), Support Vector Regression (SVR), and XGBoost achieved high predictive accuracy, offering a tool for rapid performance estimation without new simulations [2].
Based on the comparative analysis, the following decision pathway can guide the selection of appropriate materials for spinal devices, which is central to L5 extraction and fusion procedures. The diagram below illustrates the key decision points.
The provided data and pathway highlight that material choice is a balance between achieving immediate mechanical stability and promoting long-term biological fusion, all while considering patient-specific factors like bone quality.
The data below is from a 2019 study that developed and compared three methods for detecting volatile methylsiloxanes, including dodecamethylpentasiloxane (L5), in food-contact silicone rubber products [1].
| Method | Acronym | Method Detection Limit (MDL) for L5 |
|---|---|---|
| Purge and Trap - Gas Chromatography - Mass Spectrometry | P&T-GC-MS | 0.011 mg/kg |
| Headspace Solid-Phase Microextraction - Gas Chromatography - Mass Spectrometry | HS-SPME-GC-MS | 0.085 mg/kg |
| Ultrasound-Assisted Solvent Extraction - Gas Chromatography - Mass Spectrometry | UASE-GC-MS | 0.120 mg/kg |
From this comparison, the P&T-GC-MS method demonstrated the highest sensitivity for detecting L5, with a detection limit approximately 8 to 11 times lower than the other methods [1].
Here is a detailed breakdown of the key experimental steps for each method as described in the study [1].
The workflow below visually summarizes the key steps of these three analytical methods:
The following table summarizes the quantitative data available for L5 siloxane in recent studies. Please note that the contexts are different (outdoor urban air vs. indoor experimental use), which influences the concentration levels.
| Context | L5 Concentration | Other Siloxanes Measured | Key Correlations/Observations | Source |
|---|---|---|---|---|
| Outdoor Urban Air (NYC, Summer) | Median: 2.5 ng m⁻³ | D3, D4, D5, D6, L7 | Concentrations of L5, L7, D4, D5, and D6 were significantly lower during the day than at night, consistent with daytime oxidation by hydroxyl (OH) radicals [1]. | [1] |
| Indoor Hair Care Experiments | Emission Factors (EF): Not specifically broken down for L5 | D4, D5, D6 | The study confirmed that D5 dominated VOC emissions. Emission factors for total cVMS ranged from 110–1500 mg/person and were influenced by product type, styling tool temperature, and hair length [2]. | [2] |
The studies provide detailed methodologies for detecting and quantifying siloxanes like L5 in different environments.
Field Sampling of Outdoor Urban Air [1]:
Real-Time Indoor Emission Measurement [2]:
The diagram below outlines the general pathway of siloxanes like L5 from source to eventual fate in the atmosphere, which helps explain the observed diurnal concentration patterns.
The table below summarizes key experimental data for the adsorption of L5 and D6 siloxanes on different adsorbents.
| Adsorbent Material | Adsorption Capacity for L5 | Adsorption Capacity for D6 | Experimental Conditions | Source Reference |
|---|---|---|---|---|
| Al-MCM-41(10) (Al-doped mesoporous silica) | 0.479 mmol g⁻¹ | 0.045 mmol g⁻¹ | Liquid phase, 25°C, single-component | [1] |
| Municipal Solid Waste (MSW) | 0.677 μg g⁻¹ | 15.864 μg g⁻¹ | Aqueous solution (landfill leachate), pH 5-5.5, 30°C | [2] |
| Municipal Solid Waste (MSW) | — (Lower affinity) | — (Higher affinity) | The adsorption behavior was better described by the Langmuir-Freundlich model, indicating a stronger affinity of D6 for MSW. | [2] |
This data shows that the affinity can reverse based on the adsorbent environment:
For researchers seeking to replicate or understand these studies, here are the methodologies used in the cited works.
This study evaluated siloxane adsorption in the liquid phase [1].
This study investigated adsorption from synthetic landfill leachate [2].
The reversal in adsorption affinity between L5 and D6 can be attributed to several factors related to the adsorbent and the adsorbate:
Molecular Geometry and Porosity: A fundamental factor is the match between the siloxane molecule and the adsorbent's pore structure. Research indicates that adsorption affinity relies on the size of the siloxane molecule and the adsorbent pore size [3]. The linear L5 molecule may access pores in Al-MCM-41 that the larger cyclic D6 molecule cannot, leading to higher capacity for L5 [1]. Conversely, the complex and heterogeneous surface of MSW may present different sites that favor the cyclic structure.
Adsorbent Acidity and Surface Chemistry: The surface properties of the adsorbent play a critical role. The Al-MCM-41 study concluded that adsorbent acidity was a key influencing factor [1]. Introducing aluminum into the silica framework creates acid sites that can interact differently with linear and cyclic compounds.
Environmental Conditions in Landfills: For MSW adsorption, the study found that conditions like pH and temperature significantly impact affinity. The maximum adsorption for D6 and L5 on MSW occurred at pH 5.0 and 5.5, respectively, and at an optimal temperature of 30°C [2]. The presence of organic acids and inorganic ions in the leachate was also found to suppress adsorption [2].
The following diagram outlines a generalized experimental workflow for conducting batch adsorption studies, synthesizing the protocols from the search results.
For industrial applications like biogas purification, emerging materials like Metal-Organic Frameworks (MOFs) show promise due to their high selectivity, high adsorption capacity, and efficient regeneration, overcoming some limitations of traditional activated carbon [4]. Computational studies using transferable force fields are also being developed to predict siloxane adsorption in novel materials, accelerating adsorbent screening and design [5].
Irritant